2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Enzyme kinetics Glycosidase assay pH-rate profiling

Pain: pH mismatch between chromogenic substrate optimum and biological sample matrix compromises N-acetyl-β-glucosaminidase assay sensitivity. Solution: This ortho-nitrophenyl peracetylated glucosaminide (pH optimum 4.8; Δ+0.3-0.4 vs. para isomer) maximizes catalytic rates in tissue homogenates and subcellular fractions. • Quantify liberated 2-nitrophenol at 420 nm after deacetylation and enzymatic cleavage • Peracetylated form serves as stable, organic-soluble glycosyl donor for ZnCl₂-catalyzed β-GlcNAc glycosylation • Dual-function anomeric protection: ortho-nitrophenyl group enables late-stage activation without separate protecting-group manipulation

Molecular Formula C20H24N2O11
Molecular Weight 468.4 g/mol
CAS No. 13089-26-4
Cat. No. B015974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside
CAS13089-26-4
Synonyms2-Nitrophenyl 2-(acetylamino)-2-deoxy-β-D-glucopyranoside 3,4,6-Triacetate; 
Molecular FormulaC20H24N2O11
Molecular Weight468.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18+,19-,20-/m1/s1
InChIKeyHANQNSOXWBEEGZ-OUUBHVDSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside (CAS 13089-26-4): Core Identity and Procurement Context


2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 13089-26-4) is a peracetylated ortho-nitrophenyl β-D-glucosaminide derivative classified as a chromogenic enzyme substrate precursor . It belongs to the nitrophenyl N-acetyl-β-D-glucosaminide family, wherein enzymatic hydrolysis of the glycosidic bond liberates 2-nitrophenol, a chromophore quantifiable by absorbance at ~420 nm. The compound is formally recognized in the ChEBI ontology (CHEBI:90334) as an N-acetyl-β-D-glucosaminide [1]. The three O-acetyl protecting groups at positions 3, 4, and 6 differentiate it from the free-hydroxyl analog (CAS 13264-92-1), conferring distinct physicochemical properties and synthetic utility relevant to both enzyme assay development and carbohydrate chemistry.

Why 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Cannot Be Replaced by p-Nitrophenyl or Free-Hydroxyl Analogs


Substituting this compound with its para-nitrophenyl positional isomer (CAS 13089-27-5) or the non-acetylated ortho-nitrophenyl glucosaminide (CAS 13264-92-1) introduces quantifiable differences in enzyme kinetics, pH optimum, synthetic reactivity, and optical properties that compromise data comparability and synthetic utility. The ortho-nitro substitution shifts the pH optimum of N-acetyl-β-glucosaminidase-mediated hydrolysis by 0.3–0.4 pH units relative to the para isomer [1]. Furthermore, the three O-acetyl groups render the compound a protected precursor that cannot directly serve as an enzyme substrate without prior deacetylation—a feature that the free-hydroxyl analog lacks, fundamentally altering its application in synthetic carbohydrate chemistry where the peracetylated form serves as a stable, activatable glycosyl donor [2]. These differences are experimentally consequential and preclude casual interchange.

Quantitative Differentiation Evidence: 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside vs. Closest Analogs


pH Optimum Shift: Ortho-Nitrophenyl vs. Para-Nitrophenyl Glucosaminide Hydrolysis by N-Acetyl-β-Glucosaminidase

In a direct head-to-head comparison using both ram testis and sweet-almond meal enzyme preparations, the ortho-nitrophenyl N-acetyl-β-glucosaminide substrate exhibited a reproducibly higher pH optimum (4.8) compared to the para-nitrophenyl analog (4.4–4.5). This difference was observed across two independent enzyme sources, indicating that the positional isomerism of the nitro group alters the microenvironment of the enzymatic transition state [1].

Enzyme kinetics Glycosidase assay pH-rate profiling

Latent Activation Potential: Ortho-Nitrophenyl as a Protecting/Activating Group for Stereoselective Glycosylation

The ortho-nitrophenyl aglycone uniquely functions as a protecting group with latent activation potential for glycosidic bond formation. Pistia-Brueggeman and Hollingsworth (2003) demonstrated that o-nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside is stable under common synthetic conditions but can be selectively activated by ZnCl₂ catalysis to undergo displacement by an alcohol nucleophile, yielding β-glycosides of N-acetylglucosamine in good to excellent yields. This dual protecting-group/leaving-group functionality is absent in the para-nitrophenyl isomer, which lacks the requisite ortho-position chelation geometry for catalytic activation [1].

Synthetic carbohydrate chemistry Glycosyl donor design Stereoselective glycosylation

Anomalous Optical Rotation: Ortho-Nitrophenyl Glycosides Exhibit Distinct Chiroptical Behavior Relative to Para Isomers

Ortho-nitrophenyl glycosides, including the glucopyranoside series, display anomalous optical rotatory dispersion that deviates from the behavior of para-nitrophenyl analogs. This anomaly, first reported by Montgomery et al. (J. Am. Chem. Soc., 1942), arises from the proximity of the ortho-nitro chromophore to the glycosidic bond, generating Cotton effects not observed in the para series. This property can be exploited for stereochemical assignment and for monitoring glycosylation reaction progress via polarimetry, where the ortho isomer provides a stronger and more distinctive chiroptical signal than the para isomer [1].

Chiroptical properties Optical rotatory dispersion Stereochemical analysis

Redox Potential Distinction: Ortho- vs. Para-Nitrophenyl O-Glycoside Electroreduction Order

A systematic cyclic voltammetry study of 26 nitrophenyl O-glycosides by Gubica et al. (2010) established that the electrochemical reduction potential (Eₚc) of the nitro group follows the order meta ≈ ortho < para for peracetylated nitrophenyl glycosides. This means the ortho-nitrophenyl chromophore is reduced at a less negative (more favorable) potential than the para isomer, which has implications for electrochemical detection modalities and for the redox stability of the substrate during long-term storage [1].

Electrochemistry Redox potential Chromogenic substrate detection

Peracetylated vs. Free-Hydroxyl Form: Differential Solubility, Stability, and Synthetic Applicability

The tri-O-acetyl protection at positions 3, 4, and 6 (CAS 13089-26-4) confers markedly different physicochemical properties compared to the free-hydroxyl ortho-nitrophenyl glucosaminide (CAS 13264-92-1). The peracetylated form is substantially more lipophilic (calculated logP increase of approximately 2–3 units based on additive fragment contributions from three acetyl groups), enhancing organic solvent solubility for synthetic applications. It also serves as a stable storage form that resists spontaneous hydrolysis; deacetylation (e.g., Zemplén conditions with NaOMe/MeOH) is required to generate the enzyme-active free-hydroxyl substrate. This means the peracetylated form cannot directly substitute for the free-hydroxyl form in enzyme assays without a deliberate deprotection step, making it functionally distinct for procurement purposes .

Carbohydrate protection Substrate precursor Solubility and stability

Optimal Application Scenarios for 2-Nitrophenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside Based on Quantitative Differentiation Evidence


Stereoselective Synthesis of β-N-Acetylglucosamine Glycosides via Ortho-Nitrophenyl Activation

This compound is the reagent of choice for ZnCl₂-catalyzed glycosylation of alcohols to form β-GlcNAc glycosides, exploiting the unique latent activation potential of the ortho-nitrophenyl aglycone [1]. The para-isomer cannot serve this function. The peracetylated sugar hydroxyls remain protected throughout the glycosylation step, enabling subsequent regioselective deprotection strategies [1].

Enzyme Assay Development Requiring Distinct pH Optimum Profiling

When developing N-acetyl-β-glucosaminidase assays where the ortho-substrate's pH optimum of 4.8 is more compatible with the biological sample matrix (e.g., certain tissue homogenates or subcellular fractions) than the para-substrate's optimum of 4.4–4.5, the ortho-isomer provides a measurable 0.3–0.4 pH unit advantage, translating to higher catalytic rates under the relevant conditions [1]. After deacetylation to the free-hydroxyl form, the liberated 2-nitrophenol chromophore is quantified at 420 nm.

Carbohydrate Chemistry Where Peracetylated Stability and Organic Solubility Are Required

In multi-step oligosaccharide syntheses requiring a stable, organic-soluble glucosaminide building block, the peracetylated ortho-nitrophenyl form offers superior solubility in dichloromethane, THF, and other aprotic solvents compared to the free-hydroxyl analog, while the ortho-nitrophenyl group simultaneously protects the anomeric position and remains available for late-stage activation [1]. This dual functionality eliminates the need for separate anomeric protecting-group manipulations.

Electrochemical or Chiroptical Detection Method Development

For research groups developing non-absorbance-based detection modalities for glycosidase activity, the ortho-isomer's more favorable electroreduction potential (Eₚc ortho < Eₚc para) [1] and its anomalous optical rotatory dispersion signature [2] provide two independent physical signals that are absent in the para series, enabling dual-readout assay formats or reaction monitoring via polarimetry.

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